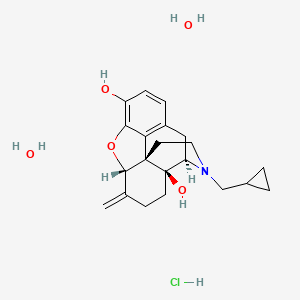

Nalmefene hydrochloride dihydrate

Description

Structure

3D Structure of Parent

Properties

CAS No. |

1228646-70-5 |

|---|---|

Molecular Formula |

C21H30ClNO5 |

Molecular Weight |

411.9 g/mol |

IUPAC Name |

(4R,4aS,7aS,12bS)-3-(cyclopropylmethyl)-7-methylidene-2,4,5,6,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-4a,9-diol;dihydrate;hydrochloride |

InChI |

InChI=1S/C21H25NO3.ClH.2H2O/c1-12-6-7-21(24)16-10-14-4-5-15(23)18-17(14)20(21,19(12)25-18)8-9-22(16)11-13-2-3-13;;;/h4-5,13,16,19,23-24H,1-3,6-11H2;1H;2*1H2/t16-,19+,20+,21-;;;/m1.../s1 |

InChI Key |

XOBQQQVDLSMXCE-JVRGSUDVSA-N |

Isomeric SMILES |

C=C1CC[C@]2([C@H]3CC4=C5[C@]2([C@H]1OC5=C(C=C4)O)CCN3CC6CC6)O.O.O.Cl |

Canonical SMILES |

C=C1CCC2(C3CC4=C5C2(C1OC5=C(C=C4)O)CCN3CC6CC6)O.O.O.Cl |

Origin of Product |

United States |

Pharmacological Characterization and Mechanism of Action Preclinical Focus

Opioid Receptor Modulation Profile

Nalmefene (B1676920) exhibits a complex interaction with the three major opioid receptor subtypes: mu (µ), delta (δ), and kappa (κ). nih.gov It is broadly characterized as a µ- and δ-opioid receptor antagonist and a partial agonist at the κ-opioid receptor. drugbank.comnih.gov This unique profile underpins its pharmacological effects observed in preclinical models.

Mu-Opioid Receptor (MOR) Interactions

Preclinical studies have consistently demonstrated that nalmefene acts as a potent antagonist at the mu-opioid receptor (MOR). oup.comnih.gov This antagonism is characterized by its ability to block the effects of MOR agonists. nih.gov Nalmefene's interaction with the MOR is considered a key component of its mechanism of action. nih.gov Some research suggests that nalmefene may function as an inverse agonist at the MOR, meaning it can reduce the receptor's basal activity below that of its natural state. nih.govdovepress.com

Kappa-Opioid Receptor (KOR) Interactions

A distinguishing feature of nalmefene is its partial agonist activity at the kappa-opioid receptor (KOR). oup.commdpi.comnih.gov This means that it binds to and activates the KOR, but with a lower efficacy than a full agonist. researchgate.net This partial agonism at the KOR is thought to contribute to some of its unique pharmacological effects, particularly in modulating dopamine (B1211576) transmission in preclinical models. mdpi.comnih.gov The interaction with the KOR system has been a focus of research, especially in the context of alcohol consumption models where KOR antagonism has been shown to decrease dependence-induced self-administration. oup.com

Receptor Binding Affinities and Selectivity Profiles

Nalmefene demonstrates high affinity for both the mu- and kappa-opioid receptors, with a comparatively lower affinity for the delta-opioid receptor. nih.govcij.gob.mx Preclinical studies using Chinese hamster ovary (CHO) cells transfected with human opioid receptors have quantified these binding affinities. nih.govdovepress.com The high affinity of nalmefene for the MOR is a notable characteristic, contributing to its potent antagonist effects. nih.gov

Table 1: Opioid Receptor Binding Affinities (Ki) of Nalmefene

| Receptor Subtype | Binding Affinity (Ki) |

|---|---|

| Mu-Opioid Receptor (MOR) | High |

| Delta-Opioid Receptor (DOR) | Lower than MOR and KOR |

| Kappa-Opioid Receptor (KOR) | High and comparable to MOR |

This table is based on data from preclinical studies in transfected human opioid receptors. nih.govnih.govdovepress.com

Ligand-Receptor Kinetics and Occupancy Dynamics in Preclinical Models

Preclinical and clinical imaging studies have provided insights into the kinetics of nalmefene's interaction with opioid receptors. Positron Emission Tomography (PET) studies have shown that nalmefene achieves high occupancy of mu-opioid receptors in the brain shortly after administration. oup.comnih.govnalmefenehcl.com One study found that a 1 mg dose of nalmefene blocked over 80% of brain opioid receptors within five minutes. nih.govnalmefenehcl.com

Furthermore, nalmefene exhibits a prolonged receptor occupancy. oup.comresearchgate.net Studies have demonstrated that a high level of mu-opioid receptor occupancy (87-100%) is maintained for an extended period, with significant occupancy (83-100%) still present 26 hours after dosing. oup.comresearchgate.net This slow dissociation from the mu-opioid receptor is a key pharmacokinetic feature. oup.com The duration of action of nalmefene is longer than that of naloxone (B1662785) at fully reversing doses. nih.gov

Intracellular Signaling Pathways and Molecular Mechanisms

The binding of nalmefene to opioid receptors initiates a cascade of intracellular signaling events. As an antagonist at the mu- and delta-opioid receptors, nalmefene blocks the signaling pathways typically activated by endogenous or exogenous opioids. drugbank.com Opioid receptors are G-protein coupled receptors (GPCRs), and their activation usually leads to the inhibition of adenylyl cyclase, reducing cyclic AMP (cAMP) levels, and modulating ion channel activity. nih.gov By blocking these receptors, nalmefene prevents these downstream effects.

As a partial agonist at the kappa-opioid receptor, nalmefene activates KOR-mediated signaling pathways, albeit to a lesser extent than a full agonist. researchgate.net KOR activation is known to decrease dopamine release in certain brain regions, such as the nucleus accumbens, which is a mechanism implicated in its effects in preclinical models of addiction. drugbank.commdpi.com

Preclinical research has also explored nalmefene's effects on other intracellular pathways. For instance, in a study on colorectal cancer cells, nalmefene was found to inhibit calmodulin expression and CaMKII phosphorylation. oup.com Another study in a model of traumatic brain injury suggested that nalmefene can improve the cellular bioenergetic state. nih.gov These findings indicate that the molecular mechanisms of nalmefene may extend beyond direct opioid receptor signaling modulation.

G-Protein Coupled Receptor (GPCR) Activation and Downstream Signaling

Opioid receptors, including the μ, δ, and κ subtypes, are G-protein coupled receptors (GPCRs). drugbank.com Upon ligand binding, these receptors undergo a conformational change that triggers intracellular signaling cascades through the activation of heterotrimeric G-proteins. biorxiv.orgnih.gov Nalmefene's interaction with these receptors initiates a cascade of downstream signaling events.

As an antagonist at the μ- and δ-opioid receptors, nalmefene blocks the binding of endogenous and exogenous opioid agonists, thereby preventing the activation of these receptors and their associated G-protein signaling pathways. drugbank.com This blockade is a key mechanism in its ability to counteract the effects of opioids.

Recent research suggests that nalmefene, along with other kappa-opioid receptor (KOR) ligands, can induce a long-lasting inactivation of KORs through a mechanism involving c-Jun N-terminal Kinase (JNK) and the generation of reactive oxygen species (ROS). biorxiv.orgresearchgate.net This inactivation is distinct from competitive antagonism and may contribute to its therapeutic effects. researchgate.net Specifically, nalmefene, as a low-efficacy KOR partial agonist, does not efficiently activate the GRK3/β-arrestin pathway but is hypothesized to activate the JNK/PRDX6 pathway, leading to KOR inactivation. biorxiv.org Studies have shown that both nalfurafine (B1239173) and nalmefene can cause dose-dependent increases in oxidative stress in the ventral tegmental area (VTA), which is blocked by inhibitors of JNK and PRDX6. biorxiv.org

Modulation of Central Neurotransmitter Systems (e.g., Dopaminergic Pathways)

The endogenous opioid system plays a crucial role in modulating various neurotransmitter systems, particularly the mesolimbic dopamine pathway, which is central to reward and reinforcement. oup.comfrontiersin.org Alcohol and other drugs of abuse can lead to the release of endogenous opioids, which in turn increase dopamine release in the nucleus accumbens (NAc), contributing to their rewarding effects. drugbank.com

Nalmefene, by blocking μ- and δ-opioid receptors, can attenuate these rewarding effects. drugbank.com Furthermore, its partial agonist activity at the κ-opioid receptor is thought to decrease dopamine in the nucleus accumbens, thereby inhibiting the positive reinforcement associated with the mesolimbic reward pathway. drugbank.commdpi.com

Preclinical studies have demonstrated that nalmefene can modulate dopamine transmission. In brain slices from mice exposed to chronic intermittent ethanol (B145695) (CIE), nalmefene was found to attenuate dopamine uptake rates to a greater extent than in control mice. nih.govnih.gov It also reversed the dopamine-decreasing effects of a KOR agonist selectively in the CIE-exposed mice, suggesting that nalmefene may normalize dopamine transmission in the context of alcohol dependence. nih.govnih.govresearchgate.net However, chronic administration of nalmefene in animal positron emission tomography (PET) studies did not show any change in dopamine receptor function. oup.com

Molecular Adaptations within Endogenous Opioid Systems

Chronic substance use can lead to significant molecular adaptations within the endogenous opioid system, including changes in receptor densities and the expression of opioid peptides. oup.com Preclinical evidence suggests that nalmefene can counteract these alcohol-induced dysregulations of the μ-opioid receptor/endorphin and the κ-opioid receptor/dynorphin systems. drugbank.comresearchgate.netnih.gov

In animal models of alcohol dependence, there is evidence of an upregulated dynorphin/κ-opioid receptor system. tandfonline.com Nalmefene's partial agonism at the κ-opioid receptor may enhance the aversive effects of this upregulated system, contributing to the suppression of alcohol self-administration. tandfonline.com This is a key difference from naltrexone (B1662487), which has a much lower affinity for the κ-opioid receptor. tandfonline.comnih.gov Studies in ethanol-dependent rats have shown that nalmefene is more effective than naltrexone at reducing ethanol self-administration, which is attributed to its action on the κ-opioid system. nih.gov

Preclinical Pharmacodynamics in Animal Models

The in vivo effects of nalmefene have been extensively characterized in various animal models, providing a foundation for its clinical use.

Antagonism of Exogenous Opioid Agonist Effects (e.g., Antinociception, Locomotor Activity)

In mice, nalmefene has demonstrated potent antagonism of the effects of morphine, including antinociception and increased locomotor activity. nih.govnih.gov It produces a dose- and time-related antagonism of morphine-induced hyperlocomotion, with a calculated ID50 of 0.014 mg/kg. nih.govnih.gov Nalmefene also rapidly reverses morphine-induced increases in locomotor activity. nih.govnih.gov Furthermore, it has been shown to block morphine-induced antinociception in the tail-flick test. nih.govnih.gov The in vivo pharmacology of nalmefene in mice is considered similar to that of naloxone and naltrexone, though it has a slower onset and longer duration of action. nih.govnih.gov

It is important to note that preclinical studies have shown that nalmefene may not completely reverse the respiratory depression induced by buprenorphine, which is attributed to buprenorphine's high affinity and slow dissociation from opioid receptors. nalmefenehcl.comnalmefenehcl.com

Modulation of Reward and Reinforcement Circuitry

Animal models of addiction have been instrumental in understanding the role of the reward circuitry and the effects of pharmacological interventions. nih.govnih.gov The mesolimbic dopamine pathway, originating in the ventral tegmental area (VTA) and projecting to the nucleus accumbens (NAc), is a key component of this circuitry. frontiersin.orgnih.gov

Nalmefene's ability to modulate this circuitry is a critical aspect of its mechanism of action. By blocking μ-opioid receptors, it reduces the rewarding effects of substances like alcohol. frontiersin.org Its partial agonist activity at κ-opioid receptors is thought to contribute to a reduction in the reinforcing properties of drugs of abuse by decreasing dopamine in the NAc. drugbank.commdpi.com In an fMRI study in non-treatment seeking individuals with alcohol use disorder, a single dose of nalmefene was found to significantly reduce neural activity in the striatum during monetary reward anticipation while under the influence of alcohol. researchgate.net

Effects on Alcohol Consumption Phenotypes in Animal Models

Numerous preclinical studies have demonstrated the efficacy of nalmefene in reducing alcohol consumption in animal models. oup.comnih.gov It has been shown to dose-dependently reduce alcohol-reinforced responding in rats. nih.gov In studies comparing nalmefene to naltrexone, nalmefene was found to be significantly more effective in suppressing ethanol intake in ethanol-dependent rats. oup.comtandfonline.comnih.gov This enhanced efficacy in dependent animals is thought to be due to its interaction with the upregulated κ-opioid system. oup.comtandfonline.comnih.gov

A study using an alcohol deprivation effect model in rats found that nalmefene (0.3 mg/kg) significantly reduced relapse-like drinking on the first two days of alcohol reintroduction. nih.gov Interestingly, this study also identified that rats with higher baseline alcohol consumption were more likely to respond to nalmefene treatment, a finding that aligns with clinical observations. nih.gov

Table of Findings from Preclinical Studies:

| Preclinical Model | Key Finding | Reference |

| Mouse models (locomotor activity) | Nalmefene produces dose- and time-related antagonism of morphine-induced increases in locomotor activity. | nih.gov, nih.gov |

| Mouse models (antinociception) | A 0.32 mg/kg dose of nalmefene produced blockade of morphine-induced antinociception that lasted approximately 2 hours. | nih.gov, nih.gov |

| Rat models (alcohol self-administration) | Nalmefene dose-dependently reduced alcohol-reinforced responding. | nih.gov |

| Ethanol-dependent rat models | Nalmefene was significantly more effective than naltrexone in suppressing ethanol intake. | oup.com, tandfonline.com, nih.gov |

| Rat models (relapse-like drinking) | Nalmefene (0.3 mg/kg) significantly reduced relapse-like consumption by approximately 20% on the first 2 days of alcohol reintroduction. | nih.gov |

| Mouse brain slices (dopamine transmission) | Nalmefene attenuated dopamine uptake rates more in brain slices from CIE-exposed mice compared to controls. | nih.gov, nih.gov |

Precipitation of Opioid Withdrawal Syndromes in Opioid-Dependent Animals

Nalmefene hydrochloride dihydrate consistently demonstrates the ability to precipitate withdrawal syndromes in animal models of opioid dependence. nih.govnih.gov Studies in mice have shown that nalmefene potently induces withdrawal behaviors in animals with both acute and chronic dependence on morphine. nih.govnih.gov In acutely dependent mice, nalmefene administration leads to a significant increase in withdrawal jumping, a primary index of opioid withdrawal in rodents. nih.gov This effect is dose-dependent, with higher doses of nalmefene eliciting more pronounced withdrawal behaviors. nih.gov

Similarly, in models of chronic physical dependence, where mice are implanted with morphine pellets, nalmefene administration precipitates a severe withdrawal syndrome. nih.govnih.gov The observed withdrawal signs include vertical jumping and the presence of fecal boli, which are quantifiable measures of withdrawal severity. nih.gov The potency of nalmefene in precipitating withdrawal is a key characteristic, highlighting its strong antagonist action at opioid receptors. nih.govnih.gov It is important to note that these withdrawal behaviors are not observed in opioid-naïve animals, confirming that the effects are a direct result of the antagonism of opioid receptor activation in a state of physical dependence. nih.gov The abrupt reversal of opioid effects by nalmefene is the underlying cause of these acute withdrawal symptoms. nalmefenehcl.com

Comparative Pharmacodynamics with Other Opioid Antagonists (e.g., Naloxone, Naltrexone)

Preclinical studies have established that the in vivo pharmacology of nalmefene is similar to that of naloxone and naltrexone. nih.govoup.com All three compounds are potent opioid antagonists capable of blocking the effects of opioid agonists and precipitating withdrawal. nih.govnih.gov However, there are notable differences in their pharmacokinetic and pharmacodynamic profiles.

Nalmefene is characterized by a slower onset of action and a longer duration of action compared to both naloxone and naltrexone. nih.govoup.com While nalmefene rapidly reverses morphine-induced locomotor activity, its blockade of antinociceptive effects has been shown to last for approximately two hours at a specific dose in mice. nih.govnih.gov In contrast, naloxone has a shorter half-life. frontiersin.org This longer duration of action for nalmefene is attributed to its chemical structure and higher binding affinity for opioid receptors. frontiersin.orgmdpi.com

Nalmefene is a 6-methylene analog of naltrexone, and this structural difference is thought to contribute to its increased duration of action and higher affinity at the mu-opioid receptor. mdpi.com While some studies suggest equipotent binding power compared to naloxone, others indicate that nalmefene has a higher affinity for opioid receptors. frontiersin.orgmdpi.com Specifically, nalmefene exhibits a greater affinity for the mu- and delta-opioid receptors compared to naltrexone. dovepress.com Furthermore, nalmefene is distinguished by its partial agonist activity at the kappa-opioid receptor, a feature not shared by the neutral antagonists naloxone and naltrexone. nih.gov This partial agonism at the kappa-opioid receptor may contribute to some of its unique pharmacological effects. dovepress.comnih.gov

Table 1: Comparative Pharmacodynamic Properties of Opioid Antagonists (Preclinical Data)

| Feature | Nalmefene | Naloxone | Naltrexone |

|---|---|---|---|

| Primary Mechanism | Opioid Antagonist | Opioid Antagonist | Opioid Antagonist |

| Receptor Profile | Mu, Delta, Kappa Antagonist; Partial Kappa Agonist | Mu, Delta, Kappa Antagonist | Mu, Delta, Kappa Antagonist |

| Onset of Action | Slower than Naloxone | Rapid | Slower than Naloxone |

| Duration of Action | Longer | Shorter | Longer than Naloxone |

| Potency | High | High | High |

| Precipitated Withdrawal | Yes | Yes | Yes |

Investigation of Non-Opioid Receptor Mediated Effects in Preclinical Models

While nalmefene's primary mechanism of action is through opioid receptor antagonism, some preclinical research has explored potential non-opioid receptor mediated effects. There is no evidence of significant activity at other receptor types. oup.com However, some studies have investigated its influence on other neurotransmitter systems.

One area of investigation has been the interaction between nalmefene and the glutamatergic system. While direct evidence of non-opioid receptor mediated effects is limited, the interplay between the opioid and glutamate (B1630785) systems is a recognized area of neuroscience research.

Research has also examined the effects of nalmefene on the dopamine system. mdpi.com In vitro studies using brain slices from mice have shown that nalmefene can concentration-dependently reduce dopamine release. mdpi.com Interestingly, nalmefene was found to attenuate dopamine uptake rates to a greater extent in brain slices from mice chronically exposed to ethanol, suggesting a potential modulation of the dopamine transporter. mdpi.com These findings indicate that nalmefene may influence dopamine transmission, although these effects could still be indirectly mediated through its actions on kappa-opioid receptors, which are known to modulate dopamine release. mdpi.comdrugbank.com

Preclinical studies have also noted that co-administration of flumazenil (B1672878) (a benzodiazepine (B76468) antagonist) and nalmefene in rodents resulted in fewer seizures than would be expected from the individual effects of each drug, suggesting a potential interaction, though not necessarily a direct non-opioid receptor effect of nalmefene. fda.gov

Table 2: Investigated Non-Opioid System Interactions of Nalmefene (Preclinical)

| System | Finding | Potential Implication |

|---|---|---|

| Dopaminergic | Reduces dopamine release and uptake rates in vitro. mdpi.com | Modulation of reward pathways. |

| GABAergic (Interaction) | Co-administration with flumazenil reduced expected seizure frequency in rodents. fda.gov | Complex central nervous system interactions. |

Pharmacokinetic Profile and Disposition Preclinical and Mechanistic

Absorption Dynamics in Preclinical Species

The absorption of nalmefene (B1676920) has been investigated through various routes of administration in preclinical models, revealing its bioavailability and the factors that can influence its uptake.

Absolute and Relative Bioavailability Studies

Preclinical studies have demonstrated that nalmefene exhibits good bioavailability. Following intramuscular or subcutaneous administration in male volunteers, nalmefene was found to be completely bioavailable relative to intravenous administration. fda.govdrugs.com The relative bioavailability for intramuscular and subcutaneous routes was 101.5% (± 8.1%) and 99.7% (± 6.9%), respectively. fda.govdrugs.com

Oral administration of nalmefene results in an absolute bioavailability of 41%. drugbank.comeuropa.eueuropa.euresearchgate.net In dogs, the oral bioavailability of nalmefene was also investigated, with a 2 mg/kg oral dose being administered. cardiff.ac.uk

A study in rats compared different formulations of nalmefene-loaded PLGA biodegradable microspheres (MSA, MSB, and MSC). The relative bioavailability of MSB and MSC was 92% and 88%, respectively, compared to the MSA formulation. fabad.org.tr

Influence of Absorption Enhancers and Formulation Strategies

Research has explored the use of absorption enhancers to improve the bioavailability of nalmefene, particularly for intranasal administration. In a preclinical study using a rat model, several absorption enhancers were found to significantly promote the nasal absorption of nalmefene. nih.gov The study investigated n-dodecyl-β-D-maltoside (DDM), hydroxypropyl-β-cyclodextrin (HP-β-CD), and polyethylene (B3416737) glycol (15)-hydroxy stearate (B1226849) (Solutol®HS15). nih.gov

The results indicated that 0.5% (w/v) DDM had the most potent enhancing effect, achieving an absolute bioavailability of 76.49%. nih.govresearchgate.net This was followed by 0.5% (w/v) Solutol®HS15 (72.14%), 0.25% (w/v) DDM (71.00%), 0.25% (w/v) Solutol®HS15 (69.46%), 0.1% (w/v) Solutol®HS15 (60.41%), 0.1% (w/v) DDM (59.42%), and 0.25% (w/v) HP-β-CD (55.18%). nih.gov In a separate preclinical animal model, the absolute bioavailability of intranasal nalmefene administered alone was 47.7%, which significantly increased to 71.0% with 0.25% DDM and 76.5% with 0.5% DDM. researchgate.netmdpi.com The addition of DDM to an intranasal nalmefene formulation was shown to expedite the reversal of respiratory depression. dovepress.com

Long-acting injectable formulations have also been developed. In rats, three different nalmefene-loaded PLGA biodegradable microsphere formulations (MSA, MSB, and MSC) demonstrated sustained plasma concentrations for at least one to two months. fabad.org.tr Another preclinical study in dogs and minipigs investigated lipophilic prodrugs of nalmefene, with the dodecanoate (B1226587) (C12) prodrug achieving target plasma concentrations over a month-long period. cardiff.ac.uk

Time to Peak Plasma Concentration (Tmax) Analysis

The time to reach maximum plasma concentration (Tmax) varies depending on the route of administration and formulation. Following oral administration, the Tmax is approximately 1.5 hours. drugbank.comeuropa.eu In canines, oral dosing resulted in a longer half-life (1.5 hours) compared to rats (0.15 hours). cardiff.ac.uk

For parenteral routes, intramuscular administration resulted in a Tmax of 2.3 ± 1.1 hours, while subcutaneous administration led to a Tmax of 1.5 ± 1.2 hours. fda.govdrugs.comdrugbank.com An intranasal formulation of nalmefene without an absorption enhancer had a median Tmax of 2 hours. researchgate.netresearchgate.netresearchgate.net However, the addition of the absorption enhancer dodecyl maltoside (DDM) significantly reduced the Tmax to 0.25 hours (15 minutes). researchgate.netdovepress.comresearchgate.netresearchgate.net An intranasal formulation containing 2.7 mg of nalmefene had a Tmax of 0.25 hours. nih.govnih.gov

In rats, different PLGA microsphere formulations showed varied Tmax values. MSA reached peak plasma concentration in 72 hours, while MSB and MSC reached it in 12 hours. fabad.org.tr

Distribution Characteristics in Biological Systems

Once absorbed, nalmefene is distributed throughout the body. Its distribution is characterized by its volume of distribution and its binding to plasma proteins.

Volume of Distribution Calculations

Following a parenteral dose, nalmefene is rapidly distributed. fda.govdrugs.comdrugbank.com The apparent volume of distribution is extensive. The central volume of distribution (Vc) has been reported as 3.9 ± 1.1 L/kg, and the volume of distribution at steady-state (Vdss) is 8.6 ± 1.7 L/kg. fda.govdrugs.comdrugbank.com Another source estimates the volume of distribution (Vd/F) to be approximately 3200 liters. europa.eueuropa.eu A population pharmacokinetic analysis estimated the central volume of distribution to be 266 L. researchgate.net

In a study comparing young and elderly subjects, there was an apparent age-related decrease in the central volume of distribution (young: 3.9 ± 1.1 L/kg, elderly: 2.8 ± 1.1 L/kg). fda.gov Nalmefene readily crosses the blood-brain barrier. drugbank.comeuropa.eueuropa.eu Within 5 minutes of a 1 mg parenteral dose, over 80% of brain opioid receptors were blocked. fda.govdrugs.com

An in-vitro study on human blood showed that 67% of nalmefene was distributed into red blood cells and 39% into plasma, with a whole blood to plasma ratio of 1.3. fda.govdrugbank.com

Plasma Protein Binding Dynamics

The binding of nalmefene to plasma proteins is moderate. Ultrafiltration studies have shown that approximately 45% of nalmefene is bound to plasma proteins over a concentration range of 0.1 to 2 µg/mL. fda.govdrugs.com Other sources report the average protein-bound fraction in plasma to be around 30% to 45%. drugbank.com Specifically, some studies indicate the average protein-bound fraction is approximately 30% europa.eueuropa.eu or 29%. tga.gov.au

Blood-Brain Barrier Permeability and Brain Receptor Occupancy in Animal Models

Nalmefene readily crosses the blood-brain barrier. drugbank.comnih.govtga.gov.au Preclinical studies in animal models have been instrumental in demonstrating this characteristic. For instance, studies in rats and dogs have shown the distribution of nalmefene into the central nervous system following administration. nih.gov While specific quantitative data on the rate and extent of permeability in these models are detailed in specialized research, the qualitative ability of nalmefene to access the brain is well-established. drugbank.comnih.govtga.gov.au

This permeability is further evidenced by brain receptor occupancy studies. In animal models, nalmefene has been shown to occupy opioid receptors in the brain, which is central to its pharmacological action. drugbank.comoup.com Specifically, preclinical investigations suggest that nalmefene can modulate the cortico-mesolimbic functions by interacting with the mu (μ), delta (δ), and kappa (κ) opioid receptors. drugbank.com Animal studies indicate that its antagonist activity at μ- and δ-opioid receptors and partial agonist activity at κ-opioid receptors contribute to its effects. drugbank.comnih.gov Furthermore, research in animal models has demonstrated that nalmefene can reverse the effects of opioids, a key indicator of its presence and activity within the central nervous system. fda.gov For example, preclinical studies have shown that nalmefene can produce incomplete reversal of buprenorphine-induced analgesia in animal models. fda.gov

A positron emission tomography (PET) study in healthy human subjects further corroborates these findings, showing very high occupancy of μ-opioid receptors (94% to 100%) within 3 hours of dosing, which persisted at high levels (83% to 100%) even 26 hours later. tga.gov.au Another study in humans reported that a 1 mg parenteral dose of nalmefene blocked over 80% of brain opioid receptors within five minutes. drugbank.comfda.govnalmefenehcl.com

Red Blood Cell Partitioning

Table 1: In Vitro Distribution of Nalmefene in Human Blood

| Blood Component | Distribution (%) | Coefficient of Variation (CV) (%) |

|---|---|---|

| Red Blood Cells | 67 | 8.7 |

| Plasma | 39 | 6.4 |

Data sourced from in vitro studies. drugbank.comnih.govfda.gov

Metabolism Pathways and Metabolite Characterization

Nalmefene is extensively metabolized in the liver, with less than 5% of the parent drug excreted unchanged in the urine. nih.gov The primary metabolic pathways are glucuronidation, N-dealkylation, and sulfation. drugbank.comtga.gov.au

The main metabolic pathway for nalmefene is glucuronide conjugation, leading to the formation of nalmefene 3-O-glucuronide. drugbank.comtga.gov.au This major metabolite is considered pharmacologically inactive. drugbank.comtga.gov.au In vitro studies have identified UDP-glucuronosyltransferase (UGT) 2B7 as the primary enzyme responsible for this reaction. tga.gov.au Additionally, UGT1A3 and UGT1A8 have been shown to contribute to the formation of nalmefene 3-O-glucuronide to a lesser extent. drugbank.comtga.gov.au The formation of this glucuronide is a significant clearance mechanism for nalmefene. tga.gov.au

A smaller proportion of nalmefene undergoes N-dealkylation, a reaction catalyzed by the cytochrome P450 enzymes CYP3A4 and CYP3A5. drugbank.comtga.gov.au This pathway results in the formation of nornalmefene (B1365036). drugbank.comtga.gov.au Nornalmefene has been found to have minimal pharmacological activity. drugbank.comnih.govfda.gov

The primary metabolites of nalmefene have been identified and quantified in human plasma. tga.gov.au

Nalmefene 3-O-glucuronide: This is the most abundant metabolite, with plasma concentrations significantly higher than that of nalmefene. tga.gov.au It is considered pharmacologically inactive, having a much lower affinity for opioid receptors compared to nalmefene. tga.gov.aunih.gov

Nornalmefene: Formed via N-dealkylation, this metabolite is present in trace amounts in plasma. drugbank.comnih.govfda.gov It exhibits minimal pharmacological activity. drugbank.comnih.govfda.gov Nornalmefene can be further metabolized to nornalmefene 3-O-glucuronide and nornalmefene 3-O-sulfate, which are also generally considered inactive. drugbank.comtga.gov.au

Table 2: Major Metabolites of Nalmefene and Their Characteristics

| Metabolite | Formation Pathway | Key Enzymes | Pharmacological Activity |

|---|---|---|---|

| Nalmefene 3-O-glucuronide | Glucuronidation | UGT2B7, UGT1A3, UGT1A8 | Inactive |

| Nornalmefene | N-Dealkylation | CYP3A4/5 | Minimal |

| Nalmefene 3-O-sulfate | Sulfation | Not specified | Active, but low contribution |

Information compiled from multiple sources. drugbank.comtga.gov.autga.gov.au

Elimination and Excretion Mechanisms

The elimination of nalmefene hydrochloride dihydrate is a comprehensive process involving metabolic transformation and subsequent excretion through various pathways. Preclinical studies in animal models have been instrumental in elucidating the mechanisms governing its removal from the body.

Renal Excretion Patterns of Nalmefene and its Metabolites

Renal excretion is a primary route for the elimination of nalmefene and its metabolites. drugbank.comeuropa.eu Following administration, a significant portion of the dose is cleared by the kidneys. The predominant metabolite found in urine is nalmefene 3-O-glucuronide, accounting for approximately 54% of the total dose excreted via this pathway. drugbank.comeuropa.eu Unchanged nalmefene and other minor metabolites are excreted in the urine to a lesser extent, constituting less than 5% and 3% of the dose, respectively. nih.govfda.gov

Terminal Half-Life and Systemic Clearance Rates

The terminal half-life and systemic clearance of nalmefene vary across different animal species. In rats, the terminal half-life has been reported to be between 0.83 and 2.6 hours. tga.gov.au In dogs, the terminal half-life is approximately 1 hour, with rapid clearance observed at a rate of 4.0 L/h/kg. tga.gov.aunih.gov Studies in horses have shown a terminal elimination half-life of about 50 minutes following intravenous injection, with a high total plasma clearance of 2.8 L/hr/kg. researchgate.net

Table 1: Terminal Half-Life and Systemic Clearance of Nalmefene in Animal Models

| Animal Model | Terminal Half-Life | Systemic Clearance |

| Rat | 0.83 - 2.6 hours tga.gov.au | Not Estimated tga.gov.au |

| Dog | ~1 hour nih.gov | 4.0 L/h/kg tga.gov.au |

| Horse (IV) | ~50 minutes researchgate.net | 2.8 L/hr/kg researchgate.net |

Pharmacokinetic Linearity and Variability

The pharmacokinetic profile of nalmefene exhibits dose-proportionality and is influenced by certain physiological factors in preclinical models.

Dose-Proportionality and Linearity of Exposure

Preclinical data suggest that nalmefene exhibits linear pharmacokinetics. researchgate.net Following intravenous administration of doses ranging from 0.5 mg to 2 mg, nalmefene exposure, as measured by the area under the curve (AUC), demonstrates dose proportionality. drugbank.comfda.gov This indicates that as the dose increases within this range, the systemic exposure to the drug increases in a predictable and linear fashion. drugbank.comfda.gov

Influence of Physiological Factors (e.g., Age, Body Size, Organ Impairment) in Animal Models

Physiological factors can influence the pharmacokinetics of nalmefene in animal models. While specific preclinical data on the influence of body size is limited, it is generally considered that clearance may be affected by body size. europa.eu

Studies in elderly human subjects, which can provide insights relevant to preclinical observations, have shown some age-related changes in nalmefene's disposition. nih.gov Specifically, a smaller central volume of distribution was observed in elderly subjects compared to younger individuals. nih.gov However, no significant differences in elimination half-life or clearance were noted between the age groups, suggesting that dosage adjustments based on age alone may not be necessary. nih.gov

Organ impairment, particularly of the liver and kidneys, can impact nalmefene's pharmacokinetics. Since the liver is the primary site of metabolism, hepatic impairment can substantially reduce the clearance of nalmefene. purduepharma.com Similarly, renal impairment can also decrease its clearance. purduepharma.com In rats, nalmefene and its metabolites are secreted into milk, with concentrations initially being higher than in plasma before decreasing over 24 hours. fda.gov

Medicinal Chemistry and Structure Activity Relationships

Chemical Structure and Design Principles

Nalmefene (B1676920) hydrochloride dihydrate is a derivative of the opiate naltrexone (B1662487), distinguished by specific structural modifications that confer a unique pharmacological profile. Its design is a testament to the principles of medicinal chemistry, where subtle changes in a molecule's architecture can lead to significant differences in biological activity.

Nalmefene is structurally analogous to naltrexone, from which it is derived. mdpi.comsci-hub.st It is specifically known as 6-methylene naltrexone. mdpi.com The primary chemical distinction lies at the 6-position of the morphinan (B1239233) skeleton. In naltrexone, this position is occupied by a ketone group (C=O), whereas nalmefene possesses a methylene (B1212753) group (=CH₂). mdpi.comcardiff.ac.ukgoogle.comgoogle.com This seemingly minor substitution of a ketone with a methylene group is a critical design element that significantly enhances the binding affinity of nalmefene for the μ-opioid receptor. google.comgoogle.com

Another key feature of the morphinan scaffold shared by both molecules is the N-cyclopropylmethyl substituent, which is crucial for their antagonist activity at opioid receptors. Hydroxylation at the 14-position is also a common structural feature. sajaa.co.za

| Feature | Nalmefene | Naltrexone | Reference |

|---|---|---|---|

| Systematic Name | 17-(cyclopropylmethyl)-4,5α-epoxy-6-methylene-morphinan-3,14-diol | 17-(cyclopropylmethyl)-4,5α-epoxy-3,14-dihydroxy-morphinan-6-one | tga.gov.au |

| Key Group at C6-position | Methylene (=CH₂) | Ketone (=O) | mdpi.comgoogle.com |

The molecular structure of nalmefene is characterized by its stereochemical complexity, containing four chiral centers at positions C-5, C-9, C-13, and C-14. tga.gov.au The absolute configuration of these centers is defined as 5S, 9R, 13S, 14S. tga.gov.au This specific stereoisomer is fixed because nalmefene is synthesized from noroxymorphone, which is itself derived from the naturally occurring opioid oripavine. tga.gov.au The inherent chirality of the starting material dictates the stereochemistry of the final product. tga.gov.au The three-dimensional arrangement of atoms around these chiral centers is crucial for the molecule's specific interaction with the complex topography of opioid receptor binding pockets.

Nalmefene hydrochloride is available in a dihydrate crystalline form. tga.gov.au Research indicates that only one crystal form of nalmefene hydrochloride dihydrate has been identified. tga.gov.autga.gov.au This form is described as a stable, non-hygroscopic crystalline solid. google.comgoogle.com Dynamic Vapour Sorption (DVS) experiments have shown that the dihydrate does not significantly absorb or lose water when exposed to relative humidity levels ranging from 10% to 95%. google.comgoogle.com This physical stability is a significant advantage for the formulation of solid dosage forms.

In contrast, a monohydrate crystal form of nalmefene hydrochloride has also been described, which is hygroscopic and can absorb about 2.5% water when exposed to 95% relative humidity at 40°C. google.comgoogle.com The dihydrate is characterized by specific X-ray powder diffraction (XRPD) peaks.

| Crystal Form | Key Characteristics | Hygroscopicity | XRPD Peaks (2θ°) | Reference |

|---|---|---|---|---|

| This compound | Stable crystalline solid with ~8-9% water content. | Non-hygroscopic | 8.99, 10.63, 15.24, 16.55, 17.20 | google.comgoogle.com |

| Nalmefene Hydrochloride Monohydrate | Crystalline solid with 4-7% water content. | Hygroscopic | 7.39, 11.33, 11.52, 17.70, 24.27 | google.comgoogle.com |

Structure-Activity Relationship (SAR) Studies for Opioid Receptor Interactions

The pharmacological activity of nalmefene is defined by its interaction with the three main types of opioid receptors: mu (μ), delta (δ), and kappa (κ). SAR studies are crucial for understanding how the molecule's structure dictates its binding affinity and functional activity at these receptors.

Nalmefene is considered a "universal antagonist" due to its ability to interact with all three major opioid receptors. google.comgoogle.com It acts as an antagonist at the μ and δ receptors and as a partial agonist at the κ receptor. tga.gov.autga.gov.auresearchgate.netdrugbank.comdrugbank.com

The key pharmacophoric elements responsible for this activity include:

The Protonated Amine: The tertiary amine in the morphinan structure is protonated at physiological pH, forming a cationic center that is essential for binding to a conserved aspartate residue in the opioid receptors.

The Phenolic Hydroxyl Group: The hydroxyl group at the 3-position is a critical hydrogen bond donor, contributing significantly to binding affinity.

The N-Cyclopropylmethyl Group: This substituent on the nitrogen atom is a hallmark of many opioid antagonists, including naloxone (B1662785) and naltrexone. It is larger than the N-methyl group found in opioid agonists like morphine and is thought to confer the antagonist character by inducing a different receptor conformation upon binding.

The 6-Methylene Group: As previously mentioned, this group distinguishes nalmefene from naltrexone and is associated with increased affinity for the μ-opioid receptor. google.comgoogle.com

The 14-Hydroxyl Group: This group also contributes to the binding affinity and antagonist properties of the molecule. sajaa.co.za

The synthesis of nalmefene itself is a prime example of rational drug design, starting from the structure of naltrexone. The conversion typically involves a Wittig reaction to replace the 6-keto group with a 6-methylene group. google.com

Further research has explored the synthesis of various nalmefene analogues to probe the SAR and develop compounds with improved properties.

Lipophilic Prodrugs: In an effort to achieve sustained-release formulations, researchers have synthesized lipophilic prodrugs of nalmefene. cardiff.ac.uk This involved creating ester and carbamate (B1207046) derivatives at the 3-hydroxyl position with long alkyl chains, such as palmitate, octadecyl glutarate, and decyl carbamate. cardiff.ac.uk These modifications aimed to increase the lipophilicity, thereby altering the pharmacokinetic profile for prolonged action. cardiff.ac.uk

6-Position Analogues: Studies on related compounds like 6-naltrexamine have explored the introduction of various amide groups at the 6-position. nih.gov While not direct nalmefene analogues, this research provides insight into how modifications at this position affect receptor binding. For instance, adding aryl amide groups to the naltrexamine core was found to increase potency at δ- and κ-opioid receptors compared to naltrexone and nalmefene. nih.gov

These synthetic efforts underscore the ongoing interest in the morphinan scaffold and the potential for creating novel therapeutics by strategically modifying key functional groups identified through SAR studies.

Chemical Synthesis Methodologies and Optimization

The primary route for synthesizing nalmefene is through the Wittig reaction, starting from naltrexone. google.comepo.org This well-established organophosphorus chemical reaction is widely used for creating carbon-carbon double bonds by reacting a phosphorus ylide with a ketone or aldehyde. google.comepo.org In the case of nalmefene synthesis, the carbonyl group of naltrexone is reacted with a phosphorus ylide, specifically methylenetriphenylphosphorane, to introduce the 6-methylene group that characterizes nalmefene. google.comepo.orgnih.gov

Early methods, such as the one described by Hahn and Fishman, utilized sodium hydride (NaH) in dimethyl sulfoxide (B87167) (DMSO) to generate the ylide. google.comepo.org However, this process required a large excess of the ylide, leading to significant amounts of phosphorus by-products that complicated the purification of nalmefene. google.com

To address the challenges of large-scale industrial production, including efficiency, yield, and purity, optimized synthesis methods have been developed. google.comepo.org One significant improvement involves the use of 2-methyltetrahydrofuran (B130290) (MTHF) as a solvent for both the formation of the phosphorus ylide and the subsequent Wittig reaction with naltrexone. google.comepo.org This optimized process has been shown to be efficient, provide a high yield, and result in a highly pure nalmefene hydrochloride salt. google.comepo.org The base used in this optimized method is often potassium tert-butoxide (KO-t-Bu). epo.orgpatsnap.com

The purification process typically involves several steps. After the Wittig reaction, the mixture is treated with an acid, such as glacial acetic acid, and then the pH is adjusted. google.compatsnap.com The organic phase is separated, concentrated, and then diluted with a suitable solvent like dichloromethane. google.compatsnap.com The nalmefene is then precipitated as the hydrochloride salt by adding hydrochloric acid. google.compatsnap.com The resulting nalmefene hydrochloride can be converted to the more pharmaceutically suitable dihydrate form by recrystallization from an aqueous solution. google.comepo.orggoogle.com

Further optimization studies have focused on minimizing the formation of dimers and other impurities during the preparation of nalmefene hydrochloride injections. ijssst.info These studies have identified temperature as a critical factor, with lower temperatures helping to prevent the formation of dimers. ijssst.info

Physicochemical Properties Relevant to Biological Activity and Formulation

This compound is a white to almost white crystalline powder. tga.gov.aunewdrugapprovals.org It is an ampholyte, possessing both acidic and basic properties. tga.gov.au The pKa of the hydrochloride salt is reported to be around 7.6, while other sources report pKa values of 9.9 (acidic) and 9.2 (basic). tga.gov.aufda.govpurduepharma.com This property influences its ionization state at different physiological pH values, which in turn affects its absorption, distribution, and receptor binding.

The compound is very soluble in water, with a solubility of 132 mg/mL, which corresponds to 109 mg of nalmefene base per mL. tga.gov.au This high water solubility is advantageous for developing aqueous-based formulations, such as injections. Conversely, it is only slightly soluble in chloroform. fda.govpurduepharma.com

The distribution coefficient (Log D) of nalmefene, which describes its lipophilicity at a given pH, is a crucial parameter for its biological activity and formulation. At pH values below 7.4, the Log D (n-octanol/water) of nalmefene ranges between 0.05 and 1.3. tga.gov.au This moderate lipophilicity allows it to cross the blood-brain barrier to exert its effects on the central nervous system. Other sources report a predicted LogP of around 1.95 to 2.24.

Only one crystalline form of this compound has been identified, and it is not hygroscopic, meaning it does not readily absorb water from the atmosphere. tga.gov.au

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

|---|---|---|

| Appearance | White to almost white crystalline powder | tga.gov.aunewdrugapprovals.org |

| pKa | 7.6 (hydrochloride salt); 9.9 (acidic), 9.2 (basic) | tga.gov.aufda.govpurduepharma.com |

| Water Solubility | 132 mg/mL | tga.gov.au |

| Log D (pH < 7.4) | 0.05 - 1.3 | tga.gov.au |

| LogP (predicted) | 1.95 - 2.24 | |

| Hygroscopicity | Not hygroscopic | tga.gov.au |

| Crystal Form | Single identified crystal form | tga.gov.au |

Formulation Science and Advanced Drug Delivery System Research (Preclinical)

To provide a more rapid onset of action, particularly in emergency situations like opioid overdose, intranasal (IN) delivery systems for nalmefene have been developed. nih.govnih.gov The nasal mucosa offers a large surface area for absorption and avoids first-pass metabolism, potentially leading to faster and higher bioavailability compared to oral administration. dovepress.com

A significant challenge in developing intranasal formulations is achieving efficient absorption across the nasal epithelium. To overcome this, absorption enhancers are often incorporated. nih.gov For intranasal nalmefene, dodecyl maltoside (DDM), an alkylsaccharide permeation enhancer, has been shown to be highly effective. nih.govdovepress.comnih.gov

Preclinical and clinical studies have demonstrated that the addition of DDM to an intranasal nalmefene formulation significantly enhances its absorption. nih.govdovepress.comnih.gov In a phase 1 study, the inclusion of 0.25% DDM reduced the median time to reach maximum plasma concentration (Tmax) from 2 hours to just 15 minutes and more than doubled the maximum plasma concentration (Cmax). nih.govnih.gov This rapid absorption profile is comparable to that of an intramuscular injection. nih.gov The enhanced absorption is attributed to the transient opening of tight junctions between epithelial cells by the permeation enhancer. nih.gov

The development of these intranasal systems has involved partnerships with pharmaceutical device companies to utilize proven nasal delivery systems, such as the Unit Dose System (UDS) by Aptar Pharma. oindpnews.com

For indications requiring sustained therapeutic effect and improved patient compliance, long-acting injectable (LAI) formulations of nalmefene have been investigated. plos.orgnih.gov These formulations aim to provide stable plasma concentrations of the drug over an extended period, such as one month, from a single injection. plos.orgnih.gov

A prominent approach in this area is the use of biodegradable microspheres, typically made from poly(lactic-co-glycolic acid) (PLGA). plos.orgnih.govfabad.org.tr Nalmefene is encapsulated within these microspheres, which are then administered via intramuscular injection. plos.orgaurumpharmaceuticals.ch The drug is released gradually as the PLGA polymer degrades in the body. plos.orgnih.gov

Research has focused on optimizing the preparation of these microspheres to control the release profile and encapsulation efficiency. plos.orgjst.go.jp The oil-in-oil (O/O) emulsification solvent evaporation method has been utilized to prepare nalmefene-loaded PLGA microspheres. plos.orgfabad.org.tr Studies have shown that these microspheres can provide a relatively constant plasma concentration of nalmefene for at least one month in animal models. plos.orgnih.govresearchgate.net The in vivo pharmacokinetic profile has been found to correlate well with the in vitro drug release, which is governed by both drug diffusion and polymer degradation. plos.orgnih.gov

Another strategy explored for long-acting formulations is the development of lipophilic prodrugs of nalmefene. cardiff.ac.uk By attaching a lipophilic side chain to the nalmefene molecule, its solubility in oil-based injection vehicles is increased, allowing for a slow release from the injection site. cardiff.ac.uk Various prodrugs, such as the palmitate ester and decyl carbamate derivatives, have been synthesized and evaluated for their ability to provide sustained plasma concentrations of nalmefene. cardiff.ac.uk

Table 2: List of Compounds Mentioned

| Compound Name | |

|---|---|

| Nalmefene | |

| Nalmefene hydrochloride | |

| This compound | |

| Naltrexone | |

| Methylenetriphenylphosphorane | |

| Sodium hydride | |

| Dimethyl sulfoxide (DMSO) | |

| 2-methyltetrahydrofuran (MTHF) | |

| Potassium tert-butoxide (KO-t-Bu) | |

| Glacial acetic acid | |

| Dichloromethane | |

| Hydrochloric acid | |

| Dodecyl maltoside (DDM) | |

| Poly(lactic-co-glycolic acid) (PLGA) | |

| Nalmefene palmitate |

Pharmacogenomics and Inter Individual Variability Theoretical and Preclinical

Investigation of Genetic Polymorphisms in Drug Metabolizing Enzymes (e.g., UGTs) and their Preclinical Implications

Nalmefene (B1676920) is metabolized in the liver primarily through conjugation with glucuronic acid, a reaction catalyzed by UDP-glucuronosyltransferase (UGT) enzymes. The resulting major metabolite is nalmefene-3-O-glucuronide. tga.gov.au Genetic variations, or polymorphisms, within the genes encoding UGT enzymes can lead to significant inter-individual differences in metabolic activity. nih.govnih.gov While direct preclinical studies on nalmefene and specific UGT polymorphisms are not extensively documented, the broader understanding of UGT genetics provides a strong theoretical and preclinical basis for variability in nalmefene metabolism.

The UGT superfamily, particularly the UGT1A and UGT2B subfamilies, are known to be highly polymorphic. nih.govoup.com These genetic variants can alter enzyme expression or function, leading to decreased, increased, or unchanged metabolic rates for substrate drugs. nih.gov For instance, polymorphisms in UGT1A1, such as the UGT1A128* allele, are well-known to reduce the glucuronidation of various substrates. nih.govnih.gov Similarly, variants in UGT1A9 and UGT2B7 have been shown to impact the metabolism of other drugs, including opioids. nih.govcore.ac.uk

Preclinical evidence underscores the importance of these genetic differences. In vitro studies using human liver microsomes or recombinant UGT enzymes expressing different genetic variants have demonstrated substrate-dependent effects of these polymorphisms on metabolic rates. core.ac.uk For example, a study on the UGT1A9*3 variant showed a dramatic decrease in the glucuronidation of SN-38 (an irinotecan (B1672180) metabolite), but not of flavopiridol, indicating a substrate-specific impact. core.ac.uk This suggests that specific nalmefene-metabolizing UGT isoforms, if polymorphic, could significantly alter its inactivation and clearance.

Although direct preclinical studies linking specific UGT genotypes to nalmefene pharmacokinetic variability in animal models are scarce, the established role of UGTs in its metabolism strongly implies that such a relationship exists. The high degree of inter-individual variation in UGT enzyme activity, driven by genetics, is a critical factor in preclinical pharmacokinetic assessments. nih.gov

Table 1: Key UGT Enzymes and Documented Polymorphisms with Potential Preclinical Relevance to Nalmefene Metabolism

| Enzyme Family | Specific Enzyme | Common Polymorphism(s) | Documented Functional Impact (on other substrates) | Potential Implication for Nalmefene Metabolism |

|---|---|---|---|---|

| UGT1A | UGT1A1 | UGT1A128* | Reduced glucuronidation activity. nih.govnih.gov | Slower conversion of nalmefene to its glucuronide metabolite, potentially leading to higher plasma concentrations and prolonged effects. |

| UGT1A | UGT1A9 | UGT1A93* | Dramatically decreased glucuronidation of specific substrates like SN-38. core.ac.uk | If UGT1A9 is involved, this variant could significantly reduce nalmefene clearance. |

| UGT2B | UGT2B7 | UGT2B72* | Associated with altered plasma levels of drugs like tamoxifen. nih.gov | As UGT2B7 metabolizes many opioids, this polymorphism could influence the rate of nalmefene glucuronidation. oup.com |

This table is generated based on the functional impact of polymorphisms on other known UGT substrates and provides a theoretical framework for their potential effect on nalmefene.

Theoretical Considerations of Genetic Influences on Nalmefene Response in Animal Models

The response to nalmefene in animal models is not uniform, and genetic background is a significant contributing factor to this variability. ias.ac.in This variation can be observed in both the pharmacokinetic and pharmacodynamic aspects of the drug's action. Preclinical studies often utilize different strains of rodents (e.g., inbred vs. outbred rats) to investigate the genetic underpinnings of behavioral responses to substances like alcohol and the efficacy of treatments like nalmefene. nih.govresearchgate.net

The theoretical basis for these genetic influences is twofold:

Pharmacokinetic Variability: As discussed, genetic polymorphisms in drug-metabolizing enzymes like UGTs can alter the clearance of nalmefene. In animal models, different strains can exhibit inherent differences in the expression and activity of these enzymes, leading to varied drug exposure (AUC) and peak concentrations (Cmax) even when the same dose is administered. ias.ac.in This can directly impact the observed efficacy and duration of action. For instance, a strain with lower UGT activity would be expected to have higher exposure to nalmefene, potentially leading to a more pronounced or prolonged effect.

Pharmacodynamic Variability: The primary targets of nalmefene are the opioid receptors (mu, delta, and kappa). drugbank.comoup.com Genetic variations in the genes encoding these receptors (OPRM1, OPRD1, OPRK1) can lead to differences in receptor density, affinity for nalmefene, and downstream signaling pathways. oup.com Animal models with differing genetic makeups can have distinct neurobiological profiles, including variations in their endogenous opioid systems. researchgate.netoup.com For example, a preclinical study comparing ethanol-preferring rats to outbred Wistar rats demonstrated the effectiveness of nalmefene in reducing alcohol-seeking behavior in both, but the underlying genetic predispositions of these strains contribute to their baseline behaviors and potentially their response to the antagonist. nih.gov

Preclinical research has shown that nalmefene's ability to reduce alcohol self-administration can be more pronounced in alcohol-dependent animals compared to non-dependent ones, a difference that is itself influenced by genetic predisposition to alcohol dependence. frontiersin.orgdovepress.comtandfonline.com Furthermore, studies in mice have shown that nalmefene can have distinct effects on dopamine (B1211576) transmission in the nucleus accumbens following chronic ethanol (B145695) exposure, suggesting that the genetic and neuroadaptive state of the animal model critically influences the drug's mechanism of action. mdpi.com The use of genetically diverse mouse populations in research is a powerful tool for identifying specific genetic factors that influence behavioral responses to drugs like nalmefene. researchgate.net

Table 2: Theoretical Impact of Genetic Variation on Nalmefene Response in Animal Models

| Area of Influence | Genetic Factor | Theoretical Effect on Nalmefene Response | Preclinical Model Relevance |

|---|---|---|---|

| Pharmacokinetics | Polymorphisms in Ugt genes | Alters nalmefene metabolism and clearance, leading to strain-specific differences in drug exposure and duration of effect. | Comparison of drug effects in different inbred strains (e.g., C57BL/6J vs. DBA/2J mice) known to have different metabolic profiles. |

| Pharmacodynamics | Variations in opioid receptor genes (Oprm1, Oprd1, Oprk1) | Modifies receptor affinity, density, or signaling, leading to varied sensitivity to nalmefene's antagonistic effects. | Studies in knockout mice lacking specific opioid receptors to dissect the contribution of each receptor to nalmefene's effects. |

| Behavioral Phenotype | Genes related to reward and stress pathways (e.g., dopamine system) | Influences baseline behaviors (e.g., alcohol preference) and the neurochemical response to nalmefene, impacting its efficacy in modulating these behaviors. mdpi.com | Use of selectively bred lines (e.g., high- vs. low-alcohol-drinking rats) to test nalmefene's effectiveness in genetically predisposed populations. nih.govfrontiersin.org |

Advanced Research Methodologies and Analytical Approaches

In Vitro Experimental Models

In vitro models are fundamental in elucidating the direct interactions of nalmefene (B1676920) with biological targets, its metabolic pathways, and its effects on cellular functions.

Nalmefene's interaction with opioid receptors has been precisely quantified using receptor binding assays. These studies demonstrate that nalmefene is a selective opioid receptor ligand. It exhibits high affinity for the µ (mu) and κ (kappa) opioid receptors and a lower affinity for the δ (delta) opioid receptor. oup.comtga.gov.au

Binding affinity studies, often using radiolabeled ligands in competition assays with nalmefene, have determined its inhibitor constant (Kᵢ) at cloned human opioid receptors. For instance, binding assays have confirmed nalmefene's affinity for kappa-opioid receptors. nih.gov In one analysis using Chinese hamster ovary cells expressing recombinant human mu-opioid receptors (MOR), nalmefene's affinity was found to be 3.6 to 5.4 times greater than that of naloxone (B1662785). researchgate.net Another study reported that nalmefene has an approximately equal affinity for the MOR and KOR. wikipedia.org The compound binds to the MOR with an affinity similar to naltrexone (B1662487) but shows a somewhat higher avidity for the KOR and δ-opioid receptor (DOR) in comparison. wikipedia.org

Positron Emission Tomography (PET) studies in healthy human subjects have further illuminated the in vivo receptor occupancy of nalmefene. Following oral administration, PET scans revealed very high occupancy of µ-opioid receptors. tga.gov.au A single 1 mg intravenous dose resulted in over 80% blockade of brain opioid receptors within five minutes. fda.govnih.gov Similarly, oral dosing led to peak brain MOR occupancy of 87% to 100% after three hours. wikipedia.org This high receptor occupancy persisted for an extended period, with 83% to 100% occupancy still observed 26 hours after dosing. tga.gov.au The prolonged brain MOR occupancy, with a half-time of about 29 hours, is thought to be due to the slow dissociation of nalmefene from the receptor. wikipedia.org

Table 1: Binding Affinity (Kᵢ, nM) of Nalmefene at Opioid Receptors

In vitro studies using recombinant enzymes and microsomes have been crucial in characterizing the metabolic profile of nalmefene. These investigations show that nalmefene is primarily metabolized in the liver via glucuronide conjugation. fda.gov The main enzyme responsible for this biotransformation is UGT2B7, which produces the primary metabolite, nalmefene 3-O-glucuronide. europa.eu

Based on in vitro data, it is anticipated that there are no clinically significant interactions between nalmefene or its metabolites and other drugs metabolized by the common cytochrome P450 (CYP450) and UGT enzymes. europa.eu However, co-administration with potent inhibitors of the UGT2B7 enzyme, such as diclofenac, fluconazole, and meclofenamic acid, may lead to a significant increase in nalmefene exposure. europa.eutga.gov.au Conversely, co-administration with UGT inducers like dexamethasone (B1670325) or rifampicin (B610482) could potentially lower nalmefene plasma concentrations. tga.gov.au

Cell-based functional assays have been instrumental in defining the specific activity of nalmefene at each opioid receptor subtype. These studies have consistently demonstrated that nalmefene acts as an antagonist at the µ- and δ-opioid receptors and as a partial agonist at the κ-opioid receptor. oup.comtga.gov.au

Functional assays, such as those measuring [³⁵S]GTPγS binding, have confirmed that nalmefene is a full antagonist at µ-opioid receptors and possesses partial agonist properties at κ-opioid receptors. nih.gov In studies using cloned human µ-opioid receptors, nalmefene showed potent antagonist activity with little to no agonist effect observed in most test systems. tga.gov.au However, one study using a cAMP-HTRF assay indicated that nalmefene could act as a partial agonist at the µ-opioid receptor under certain conditions. tga.gov.au At the human κ-receptor, nalmefene functions as a potent partial agonist with relatively high intrinsic activity. tga.gov.au

Further research using a murine colon cancer cell line (CT26) showed that nalmefene could decrease the expression of enzymes related to glycolysis. oup.com Flow cytometry results indicated a change in intracellular calcium levels, and western blot analysis revealed decreased calmodulin expression and calcium/calmodulin-dependent protein kinase II (CaMK II) phosphorylation, which in turn inhibited the AKT-glycogen synthase kinase-3β (GSK-3β) pathway. oup.com

The potential for nalmefene to interact with key drug transporters has been evaluated through in vitro experimental models. These transporters, including efflux transporters like P-glycoprotein (MDR1), Breast Cancer Resistance Protein (BCRP), and Multidrug Resistance-Associated Protein 2 (MRP2), and uptake transporters like Organic Anion-Transporting Polypeptide (OATP) and Organic Cation Transporter (OCT), play a significant role in drug disposition.

In vitro experiments have provided no evidence that nalmefene is a substrate for the human efflux transporters MDR1, BCRP, or MRP2. tga.gov.au Similarly, these studies showed no indication that nalmefene is a substrate for the human uptake transporters OATP1B1, OATP1B3, or OCT1. tga.gov.au Furthermore, when tested at high concentrations, nalmefene did not act as an inhibitor of the efflux transporters MDR1, BCRP, or MRP2. tga.gov.au Consequently, drug interactions involving nalmefene via these common transporter systems are considered unlikely. tga.gov.au

In Vivo Animal Models for Pharmacological and Pharmacokinetic Research

In vivo animal models have been essential for understanding the integrated pharmacological effects and pharmacokinetic properties of nalmefene in a living system, bridging the gap between molecular interactions and clinical outcomes.

Rodent models, particularly mice and rats, have been extensively used to investigate the behavioral and neurochemical effects of nalmefene. These studies have largely confirmed its opioid antagonist properties in vivo. oup.comnih.gov

In mice, nalmefene has been shown to be a potent antagonist of the effects of morphine. nih.govnih.gov It dose-dependently blocks morphine-stimulated hyperlocomotion and antinociception. nih.govnih.gov The onset of action is rapid, and it has a longer duration of action compared to naloxone and naltrexone. oup.comnih.govnih.gov For instance, a 0.32 mg/kg dose of nalmefene produced a blockade of morphine-induced antinociception that lasted for approximately two hours in the tail-flick test. nih.govnih.gov

Neurochemical studies in mice have also provided insights into nalmefene's effects on brain chemistry. Using fast scan cyclic voltammetry in nucleus accumbens brain slices from mice, researchers investigated how nalmefene affects dopamine (B1211576) transmission. nih.govmdpi.com The results showed that nalmefene attenuated dopamine uptake rates, and this effect was more pronounced in mice that had chronic intermittent exposure to ethanol (B145695). nih.govmdpi.com This suggests that nalmefene may modulate dopamine transmission through its interaction with kappa opioid receptors, which may be altered by chronic ethanol exposure. nih.govmdpi.com

Pharmacokinetic studies in rats using a long-acting formulation of nalmefene embedded in PLGA microspheres demonstrated that a relatively constant plasma concentration could be maintained for at least one month. researchgate.net

Table 2: Summary of In Vivo Pharmacological Effects of Nalmefene in Mice

Non-Rodent Models (e.g., Dogs, Sheep) for Comparative Pharmacology

While rodent models have been instrumental, non-rodent species offer valuable comparative insights into the pharmacokinetics and pharmacodynamics of nalmefene. The dog, as a non-rodent species, has been utilized in pivotal repeat-dose toxicity studies. tga.gov.au Research has shown that in dogs, similar to humans, exposure is largely to nalmefene glucuronide, a primary metabolite. tga.gov.au This similarity in metabolic pathways makes the dog an appropriate model for assessing the drug's toxicity profile relevant to human exposure. tga.gov.au

Furthermore, dependence studies have been conducted in morphine-dependent monkeys to evaluate nalmefene's effect on withdrawal symptoms and self-administration, utilizing the preferred intravenous route for these investigations. tga.gov.au Studies in nonhuman primates have also been crucial in characterizing the kappa-opioid receptor-mediated effects of various compounds, where nalmefene has been used as a benchmark antagonist. nih.gov For instance, research has shown that a 0.1 mg/kg dose of nalmefene is sufficient to block kappa-receptor-mediated effects in this species. nih.gov These comparative studies across different non-rodent species are essential for a comprehensive understanding of nalmefene's in-vivo actions and for translating preclinical findings to clinical applications.

Advanced Behavioral Pharmacology Paradigms for Addiction Research

The investigation of nalmefene's efficacy in addiction, particularly alcohol dependence, has been supported by sophisticated behavioral pharmacology paradigms. In animal models, nalmefene has been shown to effectively reduce alcohol consumption. oup.com Notably, in studies involving both non-dependent and dependent rats, nalmefene was found to be significantly more effective than naltrexone in suppressing ethanol intake in the dependent animals. oup.com

Human studies have employed paradigms to assess subjective responses to alcohol, where nalmefene demonstrated comparable efficacy to naltrexone. oup.com Research has also focused on the concept of reducing harmful drinking rather than enforcing complete abstinence. nih.gov Clinical trials have successfully used a strategy where patients take nalmefene on an as-needed basis, leading to a significant reduction in the total amount of alcohol consumed and the number of heavy drinking days. nih.govnih.gov These studies often incorporate psychosocial support, such as the BRENDA method, which is a form of cognitive-behavioral therapy, to enhance treatment adherence and efficacy. nih.gov

Neuroimaging Techniques in Animal Research (e.g., PET for Receptor Occupancy)

Positron Emission Tomography (PET) has been a powerful tool in visualizing and quantifying the interaction of nalmefene with opioid receptors in the brain. nih.govoup.com Animal PET studies have been instrumental in understanding the long-term effects of nalmefene administration. For example, research has indicated that chronic nalmefene administration does not lead to changes in dopamine receptor function. oup.com

In human research, PET studies using the radioligand [11C]-carfentanil have provided detailed insights into the mu-opioid receptor occupancy of nalmefene. nih.govoup.com These studies have demonstrated that nalmefene achieves high receptor occupancy shortly after administration, and this high occupancy is sustained for a significant period. oup.comtga.gov.au For instance, a single dose can lead to 87-100% receptor occupancy at 2 hours, which remains high at 83-100% even after 26 hours. oup.com This prolonged receptor engagement is a key characteristic of nalmefene's pharmacodynamic profile. oup.com Modeling and simulations based on PET data have predicted that a standard dose can maintain a therapeutic level of mu-opioid receptor occupancy for approximately 24 hours in the majority of the target population. nih.govresearchgate.net

Bioanalytical Techniques for Quantitative and Qualitative Analysis

The accurate measurement of nalmefene and its metabolites in biological matrices is fundamental to pharmacokinetic and pharmacodynamic studies. A range of bioanalytical techniques has been developed and validated for this purpose.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Compound and Metabolite Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become the gold standard for the quantification of nalmefene and its metabolites in plasma. nih.gov Various LC-MS/MS methods have been developed and validated according to regulatory guidelines, ensuring accuracy and precision. nih.gov These methods have demonstrated high sensitivity, with lower limits of quantification (LLOQ) as low as 10 pg/mL. nih.govresearchgate.net

A typical LC-MS/MS method involves a straightforward sample preparation step, such as protein precipitation with methanol, followed by separation on a C18 column and detection using a mass spectrometer with a TurboIonspray source in positive ionization mode. nih.govresearchgate.net The total chromatographic run time is generally short, around 4.5 minutes, allowing for high-throughput analysis. nih.govresearchgate.net These sensitive methods have enabled detailed pharmacokinetic studies, even at very low doses of nalmefene hydrochloride. nih.gov

| LC-MS/MS Method Parameters for Nalmefene Quantification | |

| Technique | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) nih.govnih.gov |

| Sample Matrix | Human Plasma nih.govnih.gov |

| Sample Preparation | Protein Precipitation (e.g., with methanol) nih.govresearchgate.net |

| Chromatographic Column | C18 nih.govresearchgate.net |

| Ionization Source | TurboIonspray (Positive Ionization Mode) nih.govresearchgate.net |

| Lower Limit of Quantification (LLOQ) | 10 pg/mL - 1 ng/mL nih.govnih.gov |

| Linear Calibration Range | e.g., 10-5000 pg/mL nih.gov |

| Intra- and Inter-day Precision | < 10.1% nih.gov |

| Accuracy | within ±3.4% nih.gov |

| Total Run Time | ~4.5 minutes nih.govresearchgate.net |

Nuclear Magnetic Resonance (NMR) and Mass Spectrometry for Structural Elucidation

While the primary application of mass spectrometry in nalmefene research has been for quantification, both MS and Nuclear Magnetic Resonance (NMR) spectroscopy are fundamental tools for the structural elucidation of the compound and its metabolites. The chemical structure of nalmefene hydrochloride dihydrate is confirmed through these techniques. nih.gov Mass spectrometry provides the molecular weight and fragmentation patterns, which are crucial for identifying the parent compound and its metabolic products. tga.gov.au For instance, the major metabolite, nalmefene 3-O-glucuronide, is identified through its distinct mass-to-charge ratio. tga.gov.au NMR provides detailed information about the chemical environment of each atom within the molecule, allowing for the definitive determination of its three-dimensional structure.

Computational and Theoretical Approaches

Computational and theoretical approaches, particularly population pharmacokinetic (PK) modeling, have been instrumental in integrating data from various studies to provide a comprehensive understanding of nalmefene's behavior in the body. nih.gov Non-linear mixed-effect modeling has been used to develop robust population PK models for nalmefene in healthy subjects. nih.gov

Molecular Docking and Molecular Dynamics Simulations for Receptor Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interaction between a ligand, such as nalmefene, and its receptor at an atomic level. These methods are crucial for understanding the compound's mechanism of action.

Research has employed in silico simulations to investigate nalmefene's binding to various receptors. For instance, MD simulations have provided direct evidence that both (-)-nalmefene and (+)-nalmefene enantiomers bind to the hydrophobic cavity of myeloid differentiation protein 2 (MD-2), a key component of the Toll-like receptor 4 (TLR4) signaling pathway. nih.gov These simulations revealed that the binding is primarily driven by hydrophobic interactions and that there is no significant enantioselectivity in this interaction. nih.gov Interestingly, these studies also highlighted that the methylene (B1212753) group on nalmefene, which distinguishes it from naltrexone, is critical for its molecular recognition by MD-2. nih.gov

Further computational studies have explored the interactions of nalmefene and other opioid antagonists with the μ-opioid receptor. researchgate.netbiorxiv.org MD simulations have been used to determine the specific ligand poses within the receptor's orthosteric site, suggesting unique interactions that could explain the pharmacological properties of different antagonists. researchgate.net The development of small molecule libraries based on nalmefene scaffolds is often guided by molecular docking software to simulate binding affinity at the opioid receptor before progressing to in vitro and in vivo testing. csbsju.edu

A study focusing on TLR4 antagonists used MD simulations to show that compounds with a hydroxyl group at the C-14 position, like nalmefene's structural relatives, had more negative binding free energies to the MD-2 co-receptor. This was attributed to the formation of a key hydrogen bond with the R90 residue of MD-2. acs.org

| Compound/Target | Simulation Method | Key Findings | Reference |

|---|---|---|---|

| Nalmefene / MD-2 (TLR4 co-receptor) | Molecular Dynamics | Binding is primarily driven by hydrophobic interactions; no enantioselectivity observed. | nih.gov |

| Nalmefene vs. Naltrexone / MD-2 | Molecular Dynamics | The methylene group on nalmefene is critical for molecular recognition by MD-2. | nih.gov |

| (+)-Opioid Antagonists / TLR4/MD-2 | Molecular Dynamics | C-14 hydroxyl group forms a hydrogen bond with R90 residue of MD-2, enhancing binding. | acs.org |

| Carfentanil, Fentanyl, etc. / μ-Opioid Receptor | Molecular Dynamics | Simulations suggest unique interactions of carfentanil with the orthosteric site. | researchgate.net |

Quantitative Structure-Activity Relationships (QSAR) and Cheminformatics

Quantitative Structure-Activity Relationship (QSAR) studies are essential for understanding how the chemical structure of a compound influences its biological activity. By building mathematical models, QSAR can predict the activity of new, unsynthesized molecules, thereby guiding drug design and optimization.

For opioid antagonists, including analogues of naltrexone and naltrindole (B39905) which are structurally related to nalmefene, 3D-QSAR models have been constructed using comparative molecular field analysis (CoMFA). nih.gov These models have demonstrated excellent internal predictability and self-consistency for delta (δ), mu (μ), and kappa (κ) opioid receptors. nih.gov A key finding from CoMFA is that variations in binding affinity for this class of antagonists are predominantly influenced by steric interactions rather than electrostatic interactions within the receptor binding sites. nih.gov